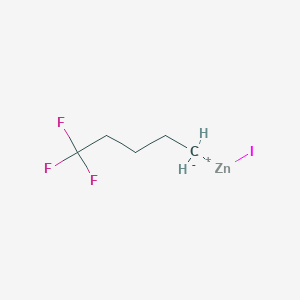
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF is a chemical compound with the CAS Number: 1353892-53-1 . It has a molecular weight of 317.41 . The IUPAC name for this compound is (5,5,5-trifluoropentyl)zinc (II) iodide . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for 5,5,5-Trifluoropenylzinc iodide is 1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q;;+1/p-1 . The InChI key is ACTRYKKDTHZOTG-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis and Stability
- 5,5,5-Trifluoropentylzinc iodide is related to trifluoroethenylzinc reagent [CF(2)=CFZnX], which is generated from halocarbon HFC-134a by an in-situ metalation-transmetalation procedure at near room temperature in THF. The stability of the intermediate trifluoroethenyllithium reagent was compared at different temperatures and solvent systems, indicating the importance of solvent and temperature conditions in the stability and yield of zinc reagents (Raghavanpillai & Burton, 2004).
Synthesis of Trifluorostyrenes
- The generated trifluoroethenylzinc reagent, related to 5,5,5-Trifluoropentylzinc iodide, is used in palladium-catalyzed cross-coupling reactions with various aryl iodides under mild conditions to produce 1,2,2-trifluorostyrenes. This process showcases the potential utility of trifluoropentylzinc iodide in coupling reactions to synthesize styrene derivatives with trifluoromethyl groups (Raghavanpillai & Burton, 2005).
Photovoltaic Performance
- In studies related to iodide/triiodide redox electrolytes in THF, it's observed that solvents with large donor numbers enhance the open-circuit voltage of dye-sensitized solar cells. The partial charge of solvent molecules affects the photovoltaic performance, indicating a possible research avenue for the use of 5,5,5-Trifluoropentylzinc iodide in solar cell technologies (Fukui et al., 2006).
Heterometallic Compounds Synthesis
- 5,5,5-Trifluoropentylzinc iodide may have implications in the synthesis of heterometallic compounds. Neodymium tri-iodide reacts with Group 12 metal iodides in THF to form heterometallic compounds, which can be ionic or charge-neutral. This showcases the versatility of iodide compounds in THF for forming heterometallic structures, potentially extending to the use of 5,5,5-Trifluoropentylzinc iodide (Huebner et al., 2004).
Lanthanide Triiodide Synthesis
- The reaction between elemental iodine and rare earth metals in THF produces rare earth triiodides in good yields, and 5,5,5-Trifluoropentylzinc iodide could potentially play a role in similar reactions involving zinc and iodine in THF, indicating its potential in synthesizing rare earth iodides (Izod et al., 2004).
Safety and Hazards
The safety information for 5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include: P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . The compound is considered dangerous, as indicated by the signal word "Danger" .
Propiedades
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHARKXVQYRKBMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)
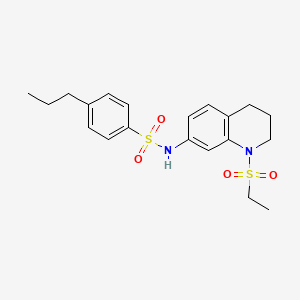

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)
![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)
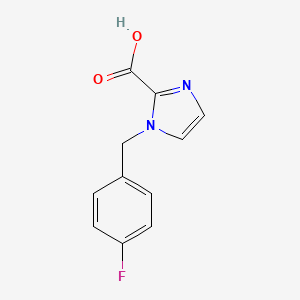


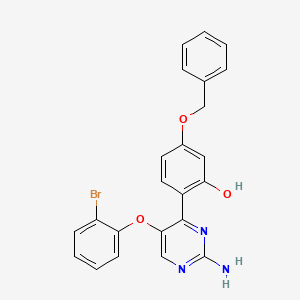
![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)
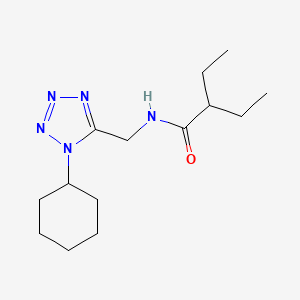
![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)